molecular formula C30H30FN3O6 B181491 1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione CAS No. 177086-37-2

1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione

Cat. No. B181491
CAS RN: 177086-37-2
M. Wt: 547.6 g/mol
InChI Key: AQHRJBAZYWIGNS-YULOIDQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 5’-O- (4,4’-Dimethoxytrityl)-2’-O-methyluridine, has a molecular formula of C31H32N2O8 . It is a complex organic compound with multiple functional groups, including a pyrimidine dione, an oxolane ring, and methoxyphenyl groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic region, while the oxolane ring introduces a cyclic ether functionality. The methoxyphenyl groups contribute additional aromaticity and electron-donating properties .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . As with all chemicals, it should be handled with appropriate personal protective equipment and used in a manner consistent with good laboratory practices.

properties

IUPAC Name

1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30FN3O6/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(32)26(31)28(40-24)34-17-16-25(35)33-29(34)36/h3-17,24,26-28H,18,32H2,1-2H3,(H,33,35,36)/t24-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHRJBAZYWIGNS-YULOIDQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514906
Record name 3'-Amino-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2',3'-dideoxy-2'-fluorouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177086-37-2
Record name 3'-Amino-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2',3'-dideoxy-2'-fluorouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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